1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, featuring two bromine atoms and a tert-butoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(tert-butoxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(tert-butoxy)ethylbenzene derivatives.
Elimination: Formation of alkenes like 2-(tert-butoxy)styrene.
Oxidation: Formation of corresponding alcohols or ketones.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the reactivity of the bromine atoms and the tert-butoxy group. The bromine atoms can participate in electrophilic substitution reactions, while the tert-butoxy group can stabilize intermediates through electron donation. The molecular targets and pathways depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(tert-butoxy)benzene: Lacks the additional bromine atom on the ethyl group.
2-Bromo-1-(tert-butoxy)ethylbenzene: Similar structure but different substitution pattern.
1-Bromo-2-(2-methoxyethyl)benzene: Contains a methoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is unique due to the presence of both bromine atoms and the tert-butoxy group, which confer distinct reactivity and stability. This makes it a valuable intermediate in various synthetic applications and research studies.
Biological Activity
1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its bromine and tert-butoxy substituents, may play a role in various biochemical pathways and therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C12H16Br2O. The presence of two bromine atoms and a tert-butoxy group contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, brominated aromatic compounds are known to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
In vitro studies have shown that halogenated compounds can induce cytotoxic effects in cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or Alamar Blue, measuring cell viability after treatment with the compound. Preliminary data suggests that this compound may exhibit similar effects, although specific IC50 values need further investigation.
Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors. For example, studies have highlighted the potential of brominated compounds to inhibit cholinesterases, which are crucial in neurotransmitter regulation. Enzyme assays can quantify the inhibitory effects, providing insights into the compound's therapeutic potential.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of various brominated compounds. The results indicated that certain derivatives showed significant antiproliferative activity against human cancer cell lines, suggesting that this compound may warrant similar investigation.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of halogenated compounds. The study demonstrated that specific structural features, including bromine substitution, enhanced antibacterial activity. This reinforces the hypothesis that this compound could possess notable antimicrobial properties.
Data Tables
Properties
Molecular Formula |
C12H16Br2O |
---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-2-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3 |
InChI Key |
RZTNSYZTOOOCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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